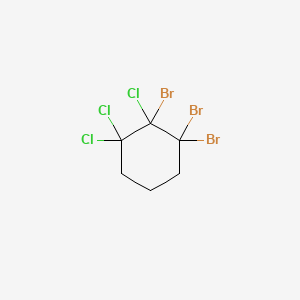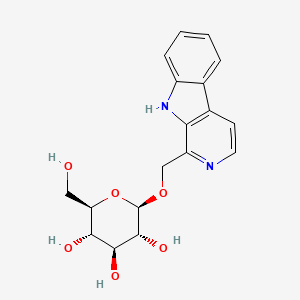
1-Hydroxymethyl-beta-carboline glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxymethyl-beta-carboline glucoside is a natural product that contains the structural units of hydroxymethyl-beta-quinoline and glucose. This compound is found in some plants and fungi in nature. It exhibits a variety of pharmacological activities, including antioxidant, anti-inflammatory, anti-tumor, and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-beta-carboline glucoside can be synthesized through chemical synthesis or extracted from natural sources. The chemical synthesis typically involves a series of reaction steps using appropriate starting materials and reaction conditions .
Industrial Production Methods: The extraction process from natural sources typically involves solvent extraction of the plant material followed by isolation, purification, and crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxymethyl-beta-carboline glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-Hydroxymethyl-beta-carboline glucoside has broad application prospects in the field of medicine due to its pharmacological activities It is used in scientific research for its antioxidant, anti-inflammatory, anti-tumor, and antibacterial properties
Mecanismo De Acción
The mechanism by which 1-Hydroxymethyl-beta-carboline glucoside exerts its effects involves its interaction with molecular targets and pathways. It has been shown to inhibit nitric oxide production, which is associated with its anti-inflammatory and anti-tumor activities . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
- 1-Methoxycarbonyl-beta-carboline
- 4-Methoxy-5-hydroxy-canthin-6-one
- 4,5-Dimethoxy-canthin-6-one
- Maackiain
Uniqueness: 1-Hydroxymethyl-beta-carboline glucoside is unique due to its combination of hydroxymethyl-beta-quinoline and glucose structural units, which contribute to its diverse pharmacological activities. Its ability to inhibit nitric oxide production and scavenge free radicals sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H20N2O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H20N2O6/c21-7-13-15(22)16(23)17(24)18(26-13)25-8-12-14-10(5-6-19-12)9-3-1-2-4-11(9)20-14/h1-6,13,15-18,20-24H,7-8H2/t13-,15-,16+,17-,18-/m1/s1 |
Clave InChI |
UBEWCGDGCYXTEA-SOVHRIKKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)COC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


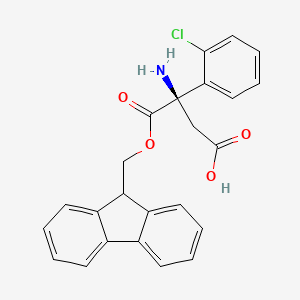
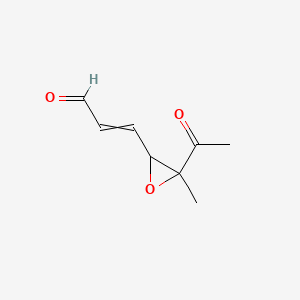
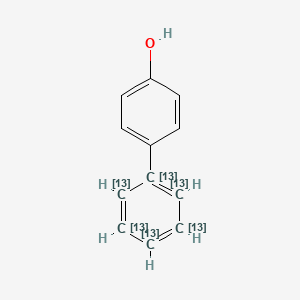
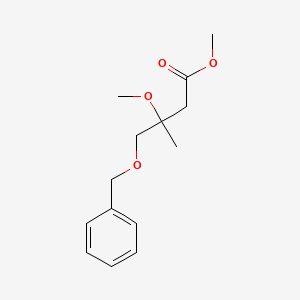

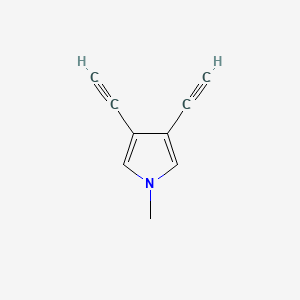
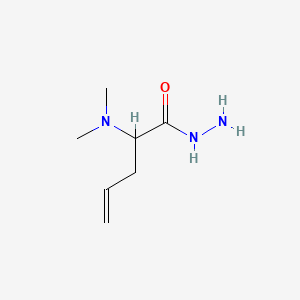
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
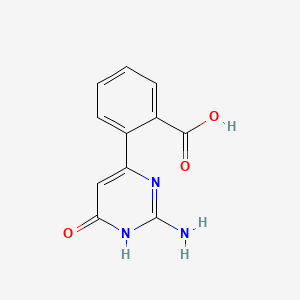

![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
